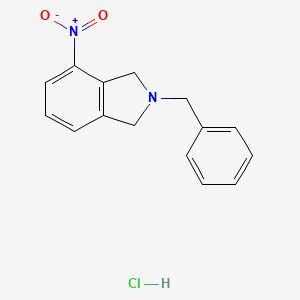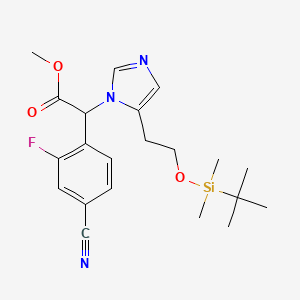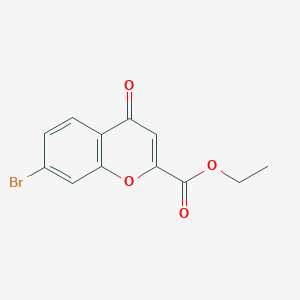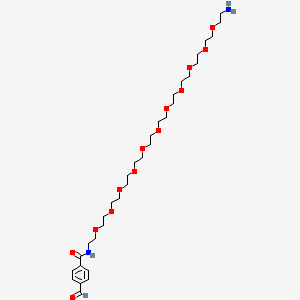
2-Benzyl-4-nitroisoindoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4-nitroisoindoline hydrochloride is a chemical compound with the molecular formula C15H15ClN2O2. It is a derivative of isoindoline, a heterocyclic compound that contains a nitrogen atom in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-nitroisoindoline hydrochloride typically involves the nitration of isoindoline derivatives followed by benzylation. One common method involves the reaction of isoindoline with nitric acid to introduce the nitro group at the 4-position. This is followed by the benzylation of the nitrogen atom using benzyl chloride under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts. Solventless conditions and green chemistry principles are often employed to minimize environmental impact and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-nitroisoindoline hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, aryl halides, nucleophiles
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Reduction: 2-Benzyl-4-aminoisoindoline
Substitution: Various substituted isoindoline derivatives
Oxidation: Oxidized isoindoline derivatives
Scientific Research Applications
2-Benzyl-4-nitroisoindoline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-nitroisoindoline hydrochloride involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylisoindoline
- 4-Nitroisoindoline
- 2-Benzyl-4-aminoisoindoline
Uniqueness
2-Benzyl-4-nitroisoindoline hydrochloride is unique due to the presence of both benzyl and nitro groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
147734-20-1 |
|---|---|
Molecular Formula |
C15H15ClN2O2 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
2-benzyl-4-nitro-1,3-dihydroisoindole;hydrochloride |
InChI |
InChI=1S/C15H14N2O2.ClH/c18-17(19)15-8-4-7-13-10-16(11-14(13)15)9-12-5-2-1-3-6-12;/h1-8H,9-11H2;1H |
InChI Key |
ZQTKHZYKZMCXKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C(=CC=C2)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Amino-1-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11835171.png)






![6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835219.png)
![2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]-](/img/structure/B11835220.png)
![5-nitro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-8,9-dione](/img/structure/B11835222.png)


